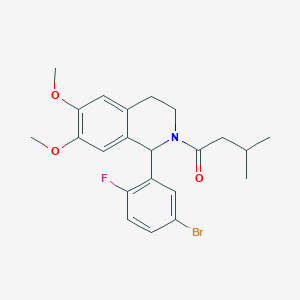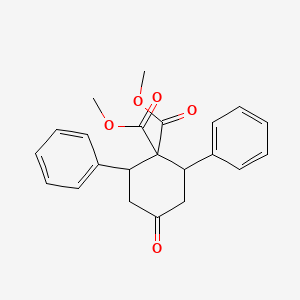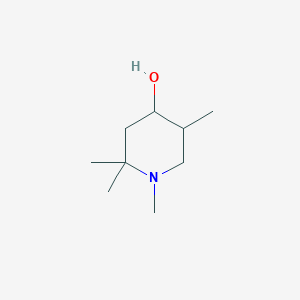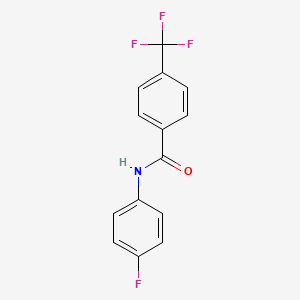![molecular formula C16H11N3O B4291602 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4291602.png)
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline
描述
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline, also known as FVPTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline is complex and not fully understood. However, it is believed to exert its effects through multiple pathways, including the inhibition of various enzymes and signaling pathways. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer effects. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has also been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. In infectious diseases, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to have antimicrobial effects against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. In neurodegenerative disorders, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various biological processes. However, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline research, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level. In addition, the development of 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
In conclusion, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been optimized to improve its yield and purity, making it more suitable for scientific research applications. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been extensively studied for its potential applications in cancer research, infectious diseases, and neurodegenerative disorders. Its mechanism of action is complex and not fully understood, but it is believed to exert its effects through multiple pathways. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline research, including the development of more efficient synthesis methods and the investigation of its potential applications in other fields.
科学研究应用
1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been extensively studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has also been studied as a potential therapeutic agent for infectious diseases, such as tuberculosis and malaria, due to its antimicrobial properties. In addition, 1-[2-(2-furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline has been investigated for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-2-6-14-12(4-1)7-9-15-17-18-16(19(14)15)10-8-13-5-3-11-20-13/h1-11H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWIBPSLBSFJA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(N-acetylglycyl)(phenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B4291526.png)
![4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)morpholine](/img/structure/B4291538.png)
![ethyl 4-{5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B4291545.png)
![ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B4291551.png)
![2-{methyl[3-(piperidin-1-ylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B4291554.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4291570.png)


![N-(3,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291609.png)
![2-[(1-adamantylcarbonyl)amino]-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4291613.png)
![{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B4291617.png)

![N-[3-(hexyloxy)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4291622.png)
